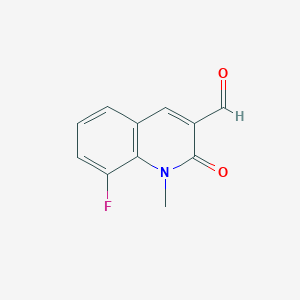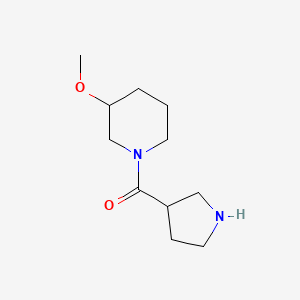
1-(2-Azidoethyl)-4-(methoxymethyl)indoline
描述
1-(2-Azidoethyl)-4-(methoxymethyl)indoline is an organic compound that features both azido and methoxymethyl functional groups attached to an indoline core
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. The general steps are as follows:
Halogenation: The starting indoline compound is halogenated to introduce a halogen atom (e.g., bromine) at the desired position.
Azidation: The halogenated intermediate is then treated with sodium azide in a suitable solvent (e.g., dimethyl sulfoxide) to replace the halogen with an azido group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.
Common Reagents and Conditions:
Sodium azide: Used for azidation reactions.
Lithium aluminum hydride: Used for reduction of the azido group.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Amines: From reduction of the azido group.
Indole derivatives: From oxidation of the indoline core.
科学研究应用
1-(2-Azidoethyl)-4-(methoxymethyl)indoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-(2-Azidoethyl)-4-(methoxymethyl)indoline depends on its specific application. In medicinal chemistry, the azido group can act as a bioorthogonal handle, allowing for selective modification of biomolecules. The methoxymethyl group can protect reactive sites during chemical reactions, ensuring selective transformations.
相似化合物的比较
1-(2-Azidoethyl)indoline: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
4-(Methoxymethyl)indoline: Lacks the azido group, limiting its use in bioorthogonal chemistry.
Uniqueness: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline is unique due to the presence of both azido and methoxymethyl groups, which provide a combination of reactivity and protection that is valuable in various chemical transformations and applications.
属性
IUPAC Name |
1-(2-azidoethyl)-4-(methoxymethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-9-10-3-2-4-12-11(10)5-7-16(12)8-6-14-15-13/h2-4H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWRCXUFVOPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
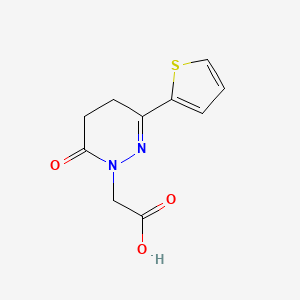
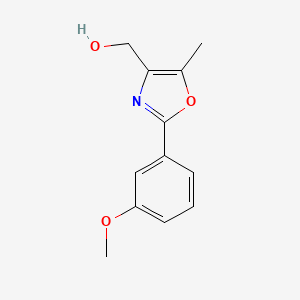
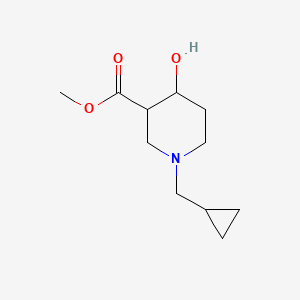

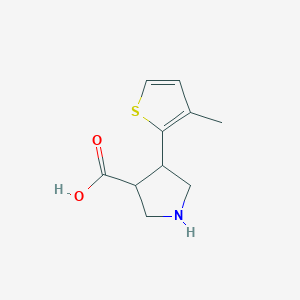
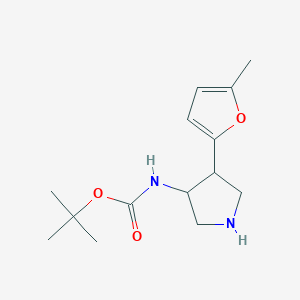
![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)
![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
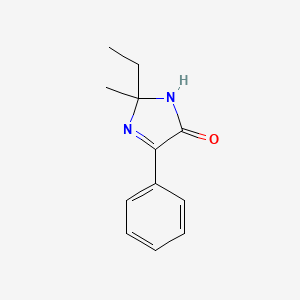
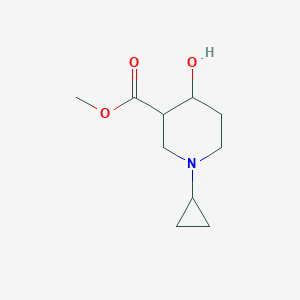
![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)
